Superior Reactivity in Cross-Coupling vs. 4-Bromo and 4-Chloro Analogs
The carbon-iodine (C-I) bond in 4-iodo-1H-indole-2-carboxylic acid exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds found in its 4-bromo and 4-chloro analogs. This is a fundamental class-level inference for aryl halides in oxidative addition steps of cross-coupling cycles [1].
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Oxidative Addition |
|---|---|
| Target Compound Data | High (C-I bond dissociation energy ~57.6 kcal/mol) |
| Comparator Or Baseline | 4-Bromo-1H-indole-2-carboxylic acid (C-Br BDE ~71.3 kcal/mol) and 4-Chloro-1H-indole-2-carboxylic acid (C-Cl BDE ~83.7 kcal/mol) |
| Quantified Difference | C-I bond is significantly weaker and more easily activated than C-Br and C-Cl. |
| Conditions | Typical palladium(0) catalyst conditions (e.g., Pd(PPh3)4) for Suzuki, Stille, or Sonogashira couplings. |
Why This Matters
This increased reactivity allows for milder reaction conditions, higher yields, and greater functional group tolerance, making the 4-iodo derivative the preferred substrate for complex molecule synthesis where the 4-position requires functionalization.
- [1] Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006; pp 106-107. View Source
